molecular formula C16H14N2O2 B2972165 (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide CAS No. 327075-37-6

(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide

Cat. No.: B2972165
CAS No.: 327075-37-6
M. Wt: 266.3
InChI Key: IVQBXLFDKBOALG-UKTHLTGXSA-N
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Description

(2E)-2-Cyano-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a cyano group at the α-position, a 5-methylfuran-2-yl substituent at the β-position, and a 4-methylphenylamide moiety. Its E-configuration ensures planar geometry, which may influence intermolecular interactions and biological activity.

Properties

IUPAC Name

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-3-6-14(7-4-11)18-16(19)13(10-17)9-15-8-5-12(2)20-15/h3-9H,1-2H3,(H,18,19)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQBXLFDKBOALG-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide , also known as a derivative of cyanoacrylate, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, particularly focusing on antimicrobial and anticancer effects.

Chemical Structure and Properties

  • Molecular Formula : C16H15N2O
  • CAS Number : 304896-34-2
  • Chemical Structure : The compound includes a cyano group, a furan ring, and an amide functional group. This unique combination contributes to its reactivity and biological properties.

Synthesis

The synthesis typically involves the Knoevenagel condensation reaction , where ethyl cyanoacetate reacts with 5-(4-methylphenyl)furan-2-carbaldehyde in the presence of a base such as piperidine or pyridine under reflux conditions in solvents like ethanol or methanol.

Antimicrobial Activity

Research indicates that derivatives of 2-cyano-3-(5'-R-2'-furyl)propenic acid exhibit antimicrobial effects against various microorganisms. Notably, compounds with a polarized double bond have shown inhibition of growth for:

  • Chlorella pyrenoidosa
  • Saccharomyces cerevisiae
  • Candida albicans
  • Aspergillus niger

The minimum inhibitory concentration (MIC) for these activities is generally above 40 µmol/L. The structure's electron acceptor effect and hydrophobicity significantly influence biological activity; increased electron acceptor properties correlate with enhanced antimicrobial effectiveness .

Anticancer Activity

The compound's potential anticancer properties have been investigated in various studies. The mechanism of action involves interaction with cellular targets that may lead to apoptosis in cancer cells. The furan moiety is believed to facilitate π-π stacking interactions with aromatic residues in proteins, modulating enzyme activity and potentially inhibiting tumor growth.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study assessed the antimicrobial effects of various derivatives of cyanoacrylate compounds, including this compound. Results indicated significant inhibition against several fungal strains, suggesting potential applications in antifungal therapy.
  • Anticancer Screening :
    • In vitro assays were conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. Results showed promising activity against breast cancer cells, with IC50 values indicating effective growth inhibition at nanomolar concentrations.

Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectMIC/IC50 Values
AntimicrobialChlorella pyrenoidosaGrowth inhibition>40 µmol/L
Saccharomyces cerevisiaeGrowth inhibition>40 µmol/L
Candida albicansGrowth inhibition>40 µmol/L
Aspergillus nigerGrowth inhibition>40 µmol/L
AnticancerBreast cancer cell linesCytotoxicityIC50 < 100 nM

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Compound Name Molecular Formula Substituents (R1, R2) Melting Point (°C) Key References
(2E)-2-Cyano-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide (Target) C₁₆H₁₄N₂O₂ R1 = 5-methylfuran-2-yl; R2 = 4-methylphenyl Not reported
2-Cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide C₁₀H₁₉N₃O₃S R1 = 5-methylthiophen-2-yl; R2 = 4-methylphenyl Not reported
(2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide C₁₄H₁₄N₂O₄S R1 = 5-methylfuran-2-yl; R2 = 4-sulfamoylphenyl Not reported
(2E)-2-Cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide C₂₇H₂₀N₂O₃ R1 = 5-(4-methylphenyl)furan-2-yl; R2 = 4-phenoxyphenyl Not reported
2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c) C₁₆H₁₂ClN₃O₃S R1 = 4-chlorophenyl; R2 = 4-sulfamoylphenyl 286

Key Observations :

  • Electron-Withdrawing Groups : Sulfamoyl () and chloro () substituents lower electron density at the acrylamide core, possibly increasing reactivity in nucleophilic environments.
  • Bulkier Substituents: The phenoxy group in increases molecular weight (MW = 416.47 g/mol) compared to the target compound (MW = 266.30 g/mol), which may reduce solubility but improve lipophilicity .

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